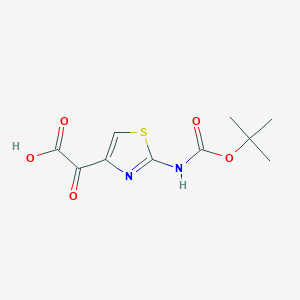
2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid” is a chemical compound with the molecular formula C10H14N2O4S and a molecular weight of 258.29 . It is also known by the synonyms N-Boc-2-amino-4-thiazolacetic Acid and [2-[[[(2-Methyl-2-propanyl)oxy]carbonyl]amino]-1,3-thiazol-4-yl]acetic Acid .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is attached to an acetic acid group and an amino group that is further modified with a tert-butoxycarbonyl (Boc) group .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions that avoid moisture, as it is hygroscopic .Scientific Research Applications
Synthesis and Characterization
This compound is involved in the synthesis and characterization of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives, showcasing its utility in producing compounds with potential industrial applications. The characterization of these compounds is achieved through various analytical techniques such as 1HNMR, 13CNMR, and IR, indicating their crystal nature and good thermal stability, with applications in photoelectronic devices due to their photoluminescence spectrum properties (Shafi, Rajesh, & Senthilkumar, 2021).
Peptide Synthesis
It plays a crucial role in peptide synthesis, offering a pathway to create peptides that mimic tripeptide β-strands and form β-sheetlike hydrogen-bonded dimers. This capability is significant for the development of novel peptides through standard solid- and solution-phase peptide synthesis techniques, enabling the incorporation into peptides using carbodiimide coupling agents. This application is critical for understanding peptide behavior and designing peptides with specific functions (Nowick, Chung, Maitra, Stigers, & Sun, 2000).
Activation of Carboxylic Acids
This compound is also utilized in the activation of carboxylic acids as their active esters, highlighting its importance in facilitating the formation of amides or peptides from carboxylic acids and amines. This process is efficient and yields products that are intermediate in reactions with primary and secondary amines, showing its potential in peptide synthesis and pharmaceutical applications (Basel & Hassner, 2002).
Antibacterial and Mosquito-Larvicidal Properties
Furthermore, derivatives of this compound have been studied for their mosquito-larvicidal and antibacterial properties, indicating its potential in developing new antimicrobial agents. Some derivatives have shown moderate activity against malaria vectors and a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacterial species. This suggests its application in creating new drugs for combating bacterial pathogens and controlling mosquito populations that spread malaria (Castelino et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-10(2,3)17-9(16)12-8-11-5(4-18-8)6(13)7(14)15/h4H,1-3H3,(H,14,15)(H,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTMNHIZDFDFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((Tert-butoxycarbonyl)amino)thiazol-4-yl)-2-oxoacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2826916.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2826918.png)
![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/no-structure.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2826925.png)
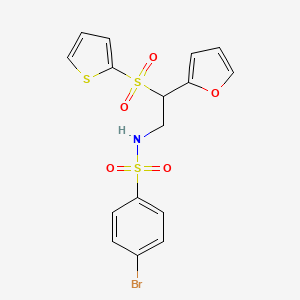
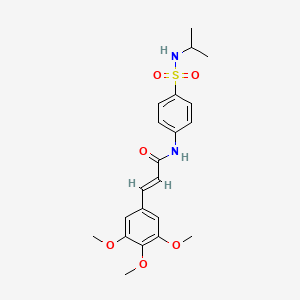

![N'-(2-cyanophenyl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2826931.png)
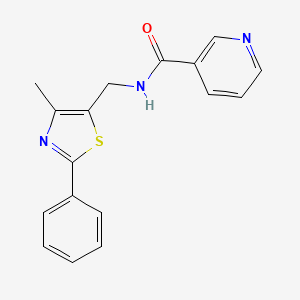
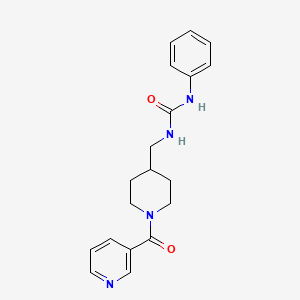
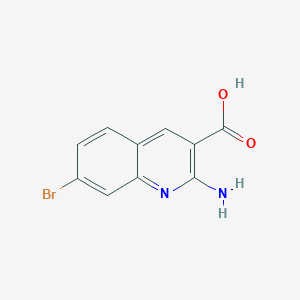

![N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide](/img/structure/B2826939.png)